2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde
Description
2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a pyridine ring fused with a piperidine moiety, modified by a cyclobutylamino substituent and a carbaldehyde group. The cyclobutylamino group introduces conformational constraints, which may enhance binding specificity, while the carbaldehyde moiety offers a reactive site for further derivatization (e.g., Schiff base formation) .
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
2-[2-(cyclobutylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H21N3O/c19-11-18-10-2-1-8-14(18)13-7-4-9-16-15(13)17-12-5-3-6-12/h4,7,9,11-12,14H,1-3,5-6,8,10H2,(H,16,17) |
InChI Key |
GVDHLFYRPOCXBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)NC3CCC3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in an alcohol .
Scientific Research Applications
2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related molecules, such as 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine (referred to as Compound A in this article), which shares a pyridine core but differs in substituents and peripheral groups. Below is a detailed analysis:
Structural and Substituent Differences
| Feature | 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde | Compound A |
|---|---|---|
| Core Structure | Pyridine-piperidine hybrid | Bis-pyridine system |
| Key Substituents | Cyclobutylamino, piperidine-carbaldehyde | Chloro, amino, 4-substituted phenyl groups |
| Molecular Weight | ~290–310 g/mol (estimated) | ~400–450 g/mol (reported in refs. ) |
| Reactive Groups | Aldehyde (-CHO) | Amino (-NH₂), Chloro (-Cl) |
- Cyclobutylamino vs.
- Aldehyde vs. Amino Functionality: The aldehyde group offers a versatile site for covalent modifications (e.g., prodrug strategies), whereas the amino group in Compound A facilitates hydrogen bonding in biological systems .
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound A |
|---|---|---|
| Solubility | Moderate (due to polar aldehyde group) | Low (chloro and phenyl groups increase logP) |
| Metabolic Stability | Potential oxidation at aldehyde | Stable (chloro group resists metabolism) |
| Reported Bioactivity | Hypothesized kinase inhibition | Antimicrobial and anticancer activity |
- Bioactivity : Compound A demonstrates antimicrobial efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and moderate cytotoxicity in cancer cell lines (IC₅₀ = 12 µM) , while the target compound’s aldehyde group may enable covalent binding to cysteine residues in kinases, a mechanism observed in related carbaldehyde derivatives .
Crystallographic and Conformational Analysis
Structural studies using SHELX software () are critical for comparing molecular geometries. For example:
- Piperidine Ring Conformation : The target compound’s piperidine ring may adopt a chair conformation, stabilized by the carbaldehyde group, whereas Compound A’s pyridine rings are planar, as confirmed by X-ray diffraction in Chen et al. (2006) .
Biological Activity
2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is an organic compound with a complex structure that includes a cyclobutylamino group, a pyridine ring, and a piperidine moiety featuring an aldehyde functional group. This unique structural configuration suggests potential applications in medicinal chemistry and biological research due to its anticipated pharmacological properties.
- Molecular Formula : C15H21N3O
- Molecular Weight : 259.35 g/mol
- Structural Features : The compound's reactivity is influenced by its functional groups, particularly the aldehyde, which can participate in various chemical reactions.
Biological Activity Overview
Preliminary studies indicate that 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde may exhibit significant biological activity. Compounds with similar structures have been investigated for various pharmacological properties, including:
- Antimicrobial Activity : Compounds related to piperidine derivatives have shown promise against resistant fungal pathogens such as Candida auris, highlighting their potential as antifungal agents .
- Anticancer Properties : Piperidine-based compounds have been explored for their anticancer activities across different cell lines, suggesting that derivatives of this compound may also possess similar effects .
The biological activity of 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is likely mediated through interactions with specific biological targets. Understanding these interactions is crucial for elucidating the compound's pharmacological profile.
Interaction Studies
Research indicates that the compound may interact with various biological pathways, potentially influencing cell viability and apoptosis. For example, studies on piperidine derivatives have demonstrated their ability to induce apoptotic cell death and cell cycle arrest in cancer cells .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-(6-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde | CHNOS | Contains an ethylthio substituent; potential for different biological activity. |
| tert-butyl 2-(2-(cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate | CHNO | Features a tert-butyl group; investigated for anticancer properties. |
| 2-(4-Methylpyridin-2-yl)pyrrolidine | CHN | Lacks additional functional groups; simpler structure but similar core functionality. |
The uniqueness of 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde lies in its combination of structural elements that may confer distinct biological properties not observed in other similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various piperidine derivatives, including those related to this compound. For instance:
- Antifungal Activity Against Candida auris : A study synthesized novel piperidine derivatives and tested their efficacy against clinical isolates of C. auris. The results indicated significant antifungal activity, with some derivatives showing MIC values as low as 0.24 μg/mL .
- Anticancer Activity : Another study evaluated piperidine derivatives against multiple cancer cell lines (A549, HCT116, MCF7) using MTT assays. The most potent compounds demonstrated selective cytotoxicity comparable to established chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
